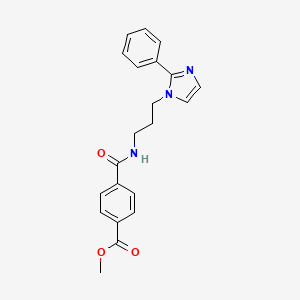

methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[3-(2-phenylimidazol-1-yl)propylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-27-21(26)18-10-8-17(9-11-18)20(25)23-12-5-14-24-15-13-22-19(24)16-6-3-2-4-7-16/h2-4,6-11,13,15H,5,12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHVDGSSURKANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can target the carbonyl groups in the benzoate ester, often using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically conducted under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often carried out in the presence of a catalyst or under reflux conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzoate ester can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For instance, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the phenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

(See Section 2.1 for details)

Table 2: Physicochemical Properties

(See Section 2.2 for details)

Table 3: Synthesis Routes

(See Section 2.3 for details)

Discussion

The target compound’s structural simplicity compared to (M)-64 may offer synthetic accessibility but could limit target specificity. However, the absence of stabilizing groups (e.g., trifluoromethyl) may reduce its in vivo half-life. Further studies are needed to validate its biological profile and optimize solubility through derivatization.

References : Journal of Advanced Biomedical and Pharmaceutical Sciences, 2020. Palacký University, Department of Organic Chemistry, 2025.

Biological Activity

Methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate, a compound featuring both imidazole and benzoate functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer activity, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a methyl ester group, an imidazole ring, and a carbamoyl linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity against various cancer cell lines:

The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : The compound has been shown to effectively reduce the growth of cancer cells by inducing apoptosis.

- Targeting Specific Pathways : Studies suggest that imidazole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. The following table presents data on its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Bacillus subtilis | 10 µg/mL |

These findings indicate that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole ring and the benzoate moiety have been explored:

- Substituent Variations : Altering substituents on the phenyl ring can significantly impact the compound's potency and selectivity.

- Linker Modifications : Changes in the length and nature of the propyl chain connecting the imidazole to the benzoate influence both solubility and bioavailability.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds in clinical settings:

- Study on Imidazole Derivatives : A study involving a series of imidazole derivatives reported enhanced anticancer efficacy when combined with traditional chemotherapeutics in preclinical models.

- Combination Therapy : Research indicates that this compound may be effective in combination therapies, enhancing the overall therapeutic index against resistant cancer types.

Q & A

Basic: What are the key steps in synthesizing methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate, and what analytical techniques confirm its purity and structure?

Methodological Answer:

The synthesis typically involves:

Coupling Reactions : Formation of the carbamoyl linkage via reaction between activated benzoate derivatives and amine-containing intermediates (e.g., 3-(2-phenyl-1H-imidazol-1-yl)propylamine) under anhydrous conditions .

Purification : Column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .

Characterization :

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Basic: How is the crystal structure of this compound determined, and what structural features are critical for its stability?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsional conformations. The imidazole ring’s planarity and intermolecular hydrogen bonding (e.g., N–H···O interactions) enhance stability .

- Key Features :

Advanced: How can researchers optimize the yield of this compound when scaling up synthesis, and what factors influence reaction efficiency?

Methodological Answer:

- Reaction Optimization :

- Scale-Up Strategies :

Advanced: When encountering discrepancies in biological activity data across studies, what methodological approaches can resolve these inconsistencies?

Methodological Answer:

- Assay Standardization :

- Data Analysis :

Advanced: What computational methods are used to predict the interaction between this compound and biological targets like enzymes?

Methodological Answer:

- Molecular Docking : Software (e.g., AutoDock Vina) models ligand-receptor binding by simulating:

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess complex stability and identify critical residues (e.g., catalytic sites in MAO-B) .

Basic: What safety precautions are recommended when handling this compound during experimental procedures?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity for synthesis steps involving volatile reagents .

- Emergency Protocols :

Advanced: How does the presence of the imidazole ring influence the compound’s reactivity in different solvent systems?

Methodological Answer:

- Solvent Effects :

- Polar Protic Solvents (e.g., MeOH) : Stabilize charged intermediates during protonation of the imidazole nitrogen, accelerating reactions like alkylation .

- Aprotic Solvents (e.g., DCM) : Enhance nucleophilicity of the imidazole ring, favoring SN2 mechanisms .

- Experimental Strategies :

Advanced: How do structural modifications (e.g., substituents on the phenyl group) alter the compound’s biological activity?

Methodological Answer:

- SAR Analysis : Compare derivatives using the following framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.